molecular formula C15H19N7O B5510294 N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine

N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine

Cat. No. B5510294
M. Wt: 313.36 g/mol
InChI Key: MJPJNAMMPZYGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine and its derivatives often involves nucleophilic substitution reactions, starting from pyridazinone precursors. Such processes may include reactions with various sulfonyl chlorides or aromatic aldehydes to introduce the pyrimidinylcarbonyl and piperazinyl groups, forming a series of derivatives with potential biological activity (Śladowska et al., 1996); (Mallesha et al., 2012).

Molecular Structure Analysis

The crystal and molecular structures of derivatives of this compound, such as isothiazolopyridin-3(2H)-ones, reveal insights into the tautomeric forms and the impact of substituents on molecular conformation. These studies are crucial for understanding the compound's reactivity and interaction with biological targets (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

This compound derivatives can undergo various chemical reactions, including cycloadditions and nucleophilic substitutions, leading to a wide range of heterocyclic compounds. These reactions are influenced by the presence of functional groups and the compound's inherent reactivity, enabling the synthesis of compounds with diverse biological activities (Gaby et al., 2003).

Scientific Research Applications

Antiproliferative Activity

A study has shown that derivatives related to the pyrimidinyl-piperazinyl structure have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Among these compounds, some demonstrated significant activity, suggesting potential utility in cancer treatment (Mallesha et al., 2012).

Antioxidants for Age-Related Diseases

Research on analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, possessing antioxidant and chelating groups, indicates their effectiveness in protecting cells against oxidative stress. This property is particularly relevant for the preventive treatment of cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin et al., 2010).

Monoamine Oxidase Inhibitors

A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl derivatives have been synthesized and screened for their selective inhibitory activity against monoamine oxidase A (MAO-A), offering potential therapeutic applications in mood and anxiety disorders (Kaya et al., 2017).

Atmospheric Fate of Piperazine

A study evaluating the enhancing potential of piperazine on sulfuric acid-based new particle formation (NPF) in the atmosphere suggests that piperazine's interaction with sulfuric acid can significantly impact its atmospheric fate and implications for environmental health (Ma et al., 2019).

properties

IUPAC Name

[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O/c1-20(2)12-4-5-13(19-18-12)21-8-10-22(11-9-21)15(23)14-16-6-3-7-17-14/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPJNAMMPZYGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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